molecular formula C17H14N4O2 B2463397 5-(2-Hydroxyethylamino)quinazolino[2,3-a]phthalazin-8-one CAS No. 330473-38-6

5-(2-Hydroxyethylamino)quinazolino[2,3-a]phthalazin-8-one

Cat. No.: B2463397
CAS No.: 330473-38-6
M. Wt: 306.325
InChI Key: GCHMICOBJHIIAI-UHFFFAOYSA-N
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Description

Quinazoline and quinazolinone derivatives are important nitrogen-containing heterocycles that have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological uses .


Synthesis Analysis

The synthesis of quinazoline and quinazolinone derivatives often involves the reaction of isatoic anhydride and different amines to give various 2-aminobenzamides . Then, the reaction of 2-aminobenzamides with 2-nitrobenzaldehyde followed by the reduction of the nitro group can afford 2-(2-aminophenyl)-3-aryl-2,3-dihydroquinazolin-4(1H)-one derivatives .


Molecular Structure Analysis

Quinazoline is a heterocyclic compound of two fused six-membered simple aromatic rings—benzene and pyrimidine ring . Its oxo-derivative (quinazolinone) is classified into three types according to the position and number of carbonyl group: 2(1H)quinazolinones, 4(3H)quinazolinones, and 2,4(1H,3H)quinazolinedione .


Chemical Reactions Analysis

The properties of the pyrimidine ring in quinazoline were affected by the presence of the fused benzene ring . The two nitrogen atoms are not equivalent, and the marked polarization of the 3,4-double bond is reflected in the reactions of quinazoline .

Scientific Research Applications

Synthesis and Chemical Properties

An efficient and practical strategy for the synthesis of 5H-phthalazino[1,2-b]quinazolin-8(6H)-one derivatives through a t-BuOK-catalyzed intramolecular hydroamination reaction of functionalized quinazolinones has been developed. This protocol offers advantages such as readily obtainable starting materials, broad substrate scope, and high regio- and stereoselectivity, indicating a potential pathway for synthesizing derivatives related to 5-(2-Hydroxyethylamino)quinazolino[2,3-a]phthalazin-8-one (Zhang, Wang, Guo, Fan, & Fan, 2023).

Biological Applications and Mechanisms

Phthalazino[1,2-b]quinazolinones have been identified as p53 activators in bladder cancer cells, with one derivative demonstrating significant anticancer activity across a range of cancer cell lines and in xenograft models. This suggests a promising avenue for cancer treatment by restoring p53 function, showcasing the potential of compounds within this chemical class for therapeutic use (Zhang, Yuan, Qian, Gu, Wei, Mo, Qin, Peng, Zhou, Pan, & Su, 2017).

Anticancer and Antiviral Potentials

Further research into quinazolinone and benzamide derivatives, synthesized via reactions with nitrogen nucleophiles, has shown these compounds to exhibit promising anti-proliferative activity against cancer cell lines such as HePG-2 and MCF-7. This indicates a potential for these derivatives in developing new anticancer agents (El-hashash, Salem, & Al-Mabrook, 2018).

Chemosensors for Metal Ions

Quinazolinone derivatives have also been developed and evaluated as colorimetric chemosensors for detecting cations in aqueous solutions and biological samples, showcasing their utility beyond therapeutic applications. Such chemosensors have demonstrated high selectivity and specificity towards copper and mercury ions, providing a novel approach for environmental monitoring and diagnostic purposes (Algoharya, Almalkic, & Al-Malkic, 2020).

Future Directions

Phthalazines, an important class of bicyclic N-heterocycles, have attracted sizable attention due to their valuable biological and pharmacological activities . They are crucial precursors in the synthesis of many compounds with interesting pharmacological properties like phosphodiesterase inhibitors and blood platelet aggregation inhibitors . This suggests that there could be potential for future research and development in this area.

Properties

IUPAC Name

5-(2-hydroxyethylamino)quinazolino[2,3-a]phthalazin-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c22-10-9-18-15-11-5-1-2-6-12(11)16-19-14-8-4-3-7-13(14)17(23)21(16)20-15/h1-8,22H,9-10H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHMICOBJHIIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN3C2=NC4=CC=CC=C4C3=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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